molecular formula C10H10Cl2N2O3S B8572175 4-(3,4-Dichloro-benzenesulfonyl)-piperazin-2-one

4-(3,4-Dichloro-benzenesulfonyl)-piperazin-2-one

Cat. No. B8572175
M. Wt: 309.17 g/mol
InChI Key: SUHIQXXARHKXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632838B2

Procedure details

Sulfonylation of piperazine-2-one (326.2 mg, 3.3 mmol) with 3,4-dichlorobenzene-sulfonyl chloride (800 mg, 3.3 mmol) was carried out according to a similar procedure described for example 15A using anhydrous dichloromethane (8 mL) as solvent and diisopropylethylamine (1.42 mL, 8.2 mmol) as base. 4-(3,4-dichloro-benzenesulfonyl)-piperazin-2-one was obtained in 90.3% yield (912 mg) as white solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 3.17-3.24 (m, 2H) 3.25-3.30 (m, 2H) 3.59 (s, 2H) 7.79 (dd, J=8.46, 2.15 Hz, 1H) 7.94 (d, J=8.34 Hz, 1H) 8.06 (d, J=2.02 Hz, 1H) 8.08 (s, 1H).
Quantity
326.2 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
1.42 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].[Cl:8][C:9]1[CH:10]=[C:11]([S:16](Cl)(=[O:18])=[O:17])[CH:12]=[CH:13][C:14]=1[Cl:15].C(N(C(C)C)CC)(C)C>ClCCl>[Cl:8][C:9]1[CH:10]=[C:11]([S:16]([N:4]2[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]2)(=[O:17])=[O:18])[CH:12]=[CH:13][C:14]=1[Cl:15]

Inputs

Step One
Name
Quantity
326.2 mg
Type
reactant
Smiles
N1C(CNCC1)=O
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)Cl
Step Three
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N1CC(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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